molecular formula C21H31N5O6 B14212839 2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine CAS No. 821776-17-4

2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine

Katalognummer: B14212839
CAS-Nummer: 821776-17-4
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: JBAZLKVIEJLWOJ-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine is a peptide compound composed of four amino acids: 2-methylalanine, L-asparagine, L-phenylalanine, and another 2-methylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.

    Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Industry: The compound can be used in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of 2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine is unique due to its specific amino acid sequence and the presence of two 2-methylalanine residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

821776-17-4

Molekularformel

C21H31N5O6

Molekulargewicht

449.5 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-4-amino-2-[(2-amino-2-methylpropanoyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C21H31N5O6/c1-20(2,23)18(30)25-14(11-15(22)27)16(28)24-13(10-12-8-6-5-7-9-12)17(29)26-21(3,4)19(31)32/h5-9,13-14H,10-11,23H2,1-4H3,(H2,22,27)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t13-,14-/m0/s1

InChI-Schlüssel

JBAZLKVIEJLWOJ-KBPBESRZSA-N

Isomerische SMILES

CC(C)(C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(C)(C)C(=O)O)N

Kanonische SMILES

CC(C)(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)(C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.